6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione
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Overview
Description
6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione is a heterocyclic compound with a unique structure that combines elements of pyrimidine and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an isoquinoline derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often facilitated by reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
- 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine
- 1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine
Comparison: While these compounds share structural similarities with 6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione, they differ in their specific functional groups and overall molecular architecture. These differences can result in variations in their chemical reactivity, biological activity, and potential applications. For example, the presence of additional methyl groups or variations in ring structure can influence the compound’s ability to interact with biological targets or undergo specific chemical reactions.
Properties
CAS No. |
587008-88-6 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6,7,8,9,10,11-hexahydropyrimido[6,1-a]isoquinoline-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c15-11-7-10-9-4-2-1-3-8(9)5-6-14(10)12(16)13-11/h7H,1-6H2,(H,13,15,16) |
InChI Key |
HEMFQEGSSFEHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CCN3C2=CC(=O)NC3=O |
Origin of Product |
United States |
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